4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common starting materials might include substituted phenyl compounds and pyrazole derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and methoxy groups allows for oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target specific functional groups, such as nitro or carbonyl groups, if present.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable for developing new materials or catalysts.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, this compound or its derivatives could be investigated for therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound might find applications in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound depends on its specific interactions with molecular targets. For example, in a biological context, it might bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole derivatives or phenyl-substituted compounds. Examples include:
- 3-(2-Hydroxyphenyl)-5-phenyl-1H-pyrazole
- 4-(3,4-Dimethoxyphenyl)-1H-pyrazole
Uniqueness
The uniqueness of 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H27N3O4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O4/c1-6-9-27-23(15-7-8-17(30-4)18(12-15)31-5)20-21(25-26-22(20)24(27)29)19-14(3)10-13(2)11-16(19)28/h7-8,10-12,23,28H,6,9H2,1-5H3,(H,25,26) |
InChI Key |
MIWICDSANMLJSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=C(C=C(C=C3O)C)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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